(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol
Description
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is a complex organic compound characterized by its azido and benzyloxy functional groups
Properties
Molecular Formula |
C25H41N3O2 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(E,2S,3R)-2-azido-3-phenylmethoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(24(21-29)27-28-26)30-22-23-18-15-14-16-19-23/h14-20,24-25,29H,2-13,21-22H2,1H3/b20-17+/t24-,25+/m0/s1 |
InChI Key |
ZDZSHYAFYAMHBG-PNIUMYDHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the azidation of a precursor molecule, such as (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol, using azidating agents like sodium azide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound (2S,3R,4E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol, also known as (2S,3R,4E)-2-azido-3-O-benzylsphingosine, is a complex organic molecule with applications in chemistry, biology, and industry . It features azido, benzoyloxy, and octadecenol functional groups, giving it unique reactivity and utility.
Scientific Research Applications
(2S,3R,4E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
- Chemistry It is a building block for synthesizing various compounds.
- Biology The compound can be used in bioconjugation techniques. The azido group reacts with alkynes in click chemistry to label biomolecules.
- Industry It is utilized in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.
Chemical Reactions
This compound undergoes various chemical reactions due to its functional groups:
- Oxidation It can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions.
- Reduction The reduction of the azido group can yield amines, which can further participate in various organic transformations.
- Substitution The azido group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Mechanism of Action
The mechanism of action of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol involves its interaction with molecular targets through its azido and benzyloxy groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol
- (2S,3R,E)-1,3-bis(benzyloxy)octadec-4-en-2-amine
Uniqueness
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is unique due to its azido group, which imparts distinct reactivity and potential applications compared to its amino and bis(benzyloxy) counterparts. This uniqueness makes it valuable for specific synthetic and research purposes.
Biological Activity
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and implications for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 850223-35-7 |
| Molecular Formula | C25H43N3O2 |
| Molecular Weight | 389.614 |
| LogP | 6.849 |
Synthesis and Structural Analysis
The synthesis of this compound involves several steps that typically include the introduction of the azide group and benzyloxy moiety on an octadecenyl backbone. The synthetic routes often yield moderate to high efficiency, with reported yields around 90% in optimized conditions .
Anticancer Activity
In vitro studies have highlighted the potential anticancer properties of azido-containing compounds. For instance, certain aziridine derivatives have been shown to inhibit cell viability in human cancer cell lines such as HeLa and Ishikawa cells. The mechanism of action often involves disruption of the cell cycle and induction of apoptosis through reactive oxygen species (ROS) generation .
A comparative analysis of aziridine derivatives demonstrated that those with higher polarity and specific functional groups exhibited greater biological activity, indicating that modifications to the structure of this compound could enhance its therapeutic potential .
Case Studies
- Cell Viability Assays : A study involving structurally related aziridine compounds assessed their effects on HeLa cells using the MTT assay. Compounds demonstrated IC50 values ranging from 10 µM to 50 µM, indicating significant inhibition of cell proliferation at these concentrations .
- Mechanistic Studies : Further investigations into the mechanism revealed that certain aziridine derivatives caused cell cycle arrest in the S phase and increased levels of apoptosis markers in treated cells. This suggests that this compound may similarly induce these effects due to its structural analogies with other active compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
